molecular formula C20H22N2O4S B5493338 7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

Cat. No. B5493338
M. Wt: 386.5 g/mol
InChI Key: CKCKZCNQCKAQOH-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiazole moiety, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . It also contains a benzoxazepine structure, which is a seven-membered heterocyclic compound containing oxygen and nitrogen. Benzoxazepines are known to have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a benzothiazole ring and a benzoxazepine ring connected by an ethoxyethyl linker. The hydroxyl group at the 9-position of the benzoxazepine ring could potentially be involved in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzothiazole and benzoxazepine moieties. The hydroxyl group could potentially be involved in reactions such as esterification .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzothiazoles and benzoxazepines are found in various bioactive compounds, so this compound could potentially have a range of biological activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Without specific toxicity data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications of this compound could be vast, given the wide range of activities associated with benzothiazoles and benzoxazepines. Future research could focus on exploring its biological activity and potential uses in pharmaceuticals .

properties

IUPAC Name

7-(1,3-benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-3,5-dihydro-2H-1,4-benzoxazepin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-7-10-25-8-5-22-6-9-26-19-15(13-22)11-14(12-17(19)24)20-21-16-3-1-2-4-18(16)27-20/h1-4,11-12,23-24H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCKZCNQCKAQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCOCCO)C=C(C=C2O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1,3-Benzothiazol-2-yl)-4-[2-(2-hydroxyethoxy)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

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